molecular formula C8H8BrClO3 B13897187 2-Bromo-4-chloro-3,5-dimethoxyphenol

2-Bromo-4-chloro-3,5-dimethoxyphenol

Cat. No.: B13897187
M. Wt: 267.50 g/mol
InChI Key: ACCMBNYIFNNVLL-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H8BrClO3 and a molecular weight of 267.504 g/mol It is a substituted phenol, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3,5-dimethoxyphenol typically involves the bromination and chlorination of 3,5-dimethoxyphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,5-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-3,5-dimethoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3,5-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The methoxy groups can also influence its solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-3,5-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.

    2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group and fluorine atom.

    2-Bromo-1-(4-chloro-3,5-dinitrophenyl)ethanone: Contains nitro groups and an ethanone moiety.

Uniqueness

2-Bromo-4-chloro-3,5-dimethoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenol ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H8BrClO3

Molecular Weight

267.50 g/mol

IUPAC Name

2-bromo-4-chloro-3,5-dimethoxyphenol

InChI

InChI=1S/C8H8BrClO3/c1-12-5-3-4(11)6(9)8(13-2)7(5)10/h3,11H,1-2H3

InChI Key

ACCMBNYIFNNVLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)O)Br)OC)Cl

Origin of Product

United States

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